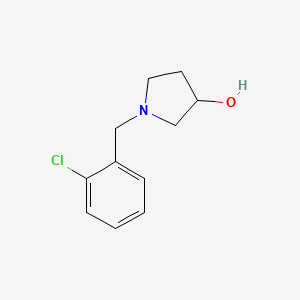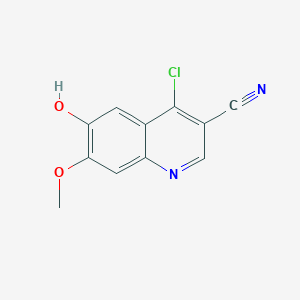
(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione is a compound that belongs to the class of piperazine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties . The piperazine-2,5-dione core is a significant pharmacophore in medicinal chemistry, making this compound of great interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-Benzyl-3-isopropylpiperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the Ugi reaction, which is a multicomponent reaction known for its efficiency in constructing highly functionalized heterocyclic skeletons . The reaction typically involves the use of alkynyls as inputs to induce new carbon-carbon bonds during the construction of the piperazine-2,5-dione core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (R)-1-Benzyl-3-isopropylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
(R)-1-Benzyl-3-isopropylpiperazine-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-isopropyl-piperazine-2,5-dione: Similar in structure but may exhibit different biological activities.
Piperazine-2,5-dione derivatives: A broad class of compounds with diverse biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
1-benzyl-3-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)13-14(18)16(9-12(17)15-13)8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,15,17) |
Clave InChI |
UUUNHGVABULIGY-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methoxybenzyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B1648209.png)


![1,2,5-Thiadiazolidin-3-one, 5-[4-(cyclohexylmethyl)-2-fluoro-6-hydroxyphenyl]-, 1,1-dioxide](/img/structure/B1648218.png)
![3-[(2-Methoxyphenoxy)methyl]azetidine](/img/structure/B1648220.png)






![[3-(3-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1648243.png)
![N-[1-(4-methylphenyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B1648245.png)

